3-Formyl-5-iodobenzonitrile
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Overview
Description
3-Formyl-5-iodobenzonitrile is an organic compound with the molecular formula C8H4INO and a molar mass of 257.03 g/mol . It is a halogenated aromatic nitrile, characterized by the presence of a formyl group and an iodine atom on a benzene ring, along with a nitrile group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
3-Formyl-5-iodobenzonitrile can be synthesized through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a formyl group is introduced onto the aromatic ring. The reaction typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions . Another approach involves the iodination of 3-formylbenzonitrile using iodine and a suitable oxidizing agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Formyl-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Scientific Research Applications
3-Formyl-5-iodobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Formyl-5-iodobenzonitrile involves its reactivity with various molecular targets. The formyl group can undergo nucleophilic addition reactions, while the iodine atom can participate in substitution reactions. These interactions can lead to the formation of new compounds with desired properties . The pathways involved include electrophilic aromatic substitution and nucleophilic addition .
Comparison with Similar Compounds
3-Formyl-5-iodobenzonitrile can be compared with other halogenated aromatic nitriles, such as 3-iodobenzonitrile and 5-iodo-2-formylbenzonitrile . While these compounds share similar structural features, this compound is unique due to the specific positioning of the formyl and iodine groups, which influences its reactivity and applications. The presence of both a formyl and nitrile group on the same aromatic ring makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H4INO |
---|---|
Molecular Weight |
257.03 g/mol |
IUPAC Name |
3-formyl-5-iodobenzonitrile |
InChI |
InChI=1S/C8H4INO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H |
InChI Key |
DYCHEKLRYLJNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)I)C=O |
Origin of Product |
United States |
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